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Introduction
7-O-Demethyl rapamycin, also known as Novolimus, is a significant macrolide and a

metabolite of rapamycin (sirolimus).[1] As a potent inhibitor of the mammalian target of

rapamycin (mTOR), it shares the immunosuppressive and anti-proliferative properties of its

parent compound.[2][3] Understanding the physicochemical properties of 7-O-Demethyl
rapamycin is critical for its development as a therapeutic agent, influencing its formulation,

delivery, and bioavailability. This technical guide provides a comprehensive overview of the

known physicochemical characteristics of 7-O-Demethyl rapamycin, detailed experimental

protocols for their determination, and a visualization of its mechanism of action.

Core Physicochemical Properties
The physicochemical properties of a drug molecule are fundamental to its behavior in both in

vitro and in vivo systems. While experimentally determined data for 7-O-Demethyl rapamycin
are limited, a combination of computed data and information from its parent compound,

rapamycin, provides valuable insights.

Table 1: General and Computed Physicochemical
Properties of 7-O-Demethyl Rapamycin
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Property Value Source

IUPAC Name

(1R,9S,12S,15R,16E,18R,19S,

21S,23R,24E,26E,28E,30S,32

R,35R)-1,18,30-Trihydroxy-12-

{(2R)-1-[(1S,3S,4R)-4-hydroxy-

3-methoxycyclohexyl]-2-

propanyl}-19-methoxy-

15,17,21,23,29,35-

hexamethyl-11,36-dioxa-4-

azatricyclo[30.3.1.0⁴,⁹]hexatria

conta-16,24,26,28-tetraene-

2,3,10,14,20-pentone

[1]

Molecular Formula C₅₀H₇₇NO₁₃ [4][5]

Molecular Weight 900.15 g/mol [4][5][6]

CAS Number 151519-50-5 [1][6]

XLogP3 (Computed) 5.5 [4]

Hydrogen Bond Donor Count 4 [4]

Hydrogen Bond Acceptor

Count
13 [4]

Rotatable Bond Count 5 [4]

Topological Polar Surface Area 206 Å² [4]

Table 2: Solubility and Stability Data
Note: Experimental data for 7-O-Demethyl rapamycin is scarce. The data presented below for

rapamycin (sirolimus) can be considered as a close approximation due to structural similarity.

This should be confirmed by experimental studies.
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Property Value/Observation Compound Source

Aqueous Solubility 2.6 µg/mL at 25°C Rapamycin [7][8]

Very poorly soluble in

water
Rapamycin [9]

Organic Solvent

Solubility

Soluble in DMSO (~10

mg/mL)
Rapamycin [10]

Soluble in Ethanol

(~0.25 mg/mL)
Rapamycin [10]

Soluble in Methanol

(~25 mg/mL)
Rapamycin-d3 [11]

Soluble in DMSO (~25

mg/mL)
Rapamycin-d3 [11]

Soluble in Chloroform

(~5 mg/mL)
Rapamycin-d3 [11]

Stability in Aqueous

Solution

Unstable in

phosphate-buffered

saline and HEPES

buffer. Degradation is

faster at 37°C.

Rapamycin [7][8]

Susceptible to

autoxidation.
Rapamycin [12][13][14]

Hydrolysis is a major

degradation pathway

in aqueous solutions.

Rapamycin [15][16][17]

Solid-State Stability
Stable as a crystalline

solid.
Rapamycin [10]

Store at -20°C to

-80°C for long-term

stability.

7-O-Demethyl

rapamycin
[1][5]
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Mechanism of Action: The mTOR Signaling Pathway
7-O-Demethyl rapamycin, like its parent compound, exerts its effects by inhibiting the

mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of

cell growth, proliferation, and survival.[2] The mechanism involves the formation of a complex

with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin

Binding (FRB) domain of mTOR Complex 1 (mTORC1), leading to the allosteric inhibition of its

kinase activity.[2]
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Figure 1: Simplified mTORC1 signaling pathway and the inhibitory action of 7-O-Demethyl
rapamycin.

Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate determination of

physicochemical properties. The following sections outline standard methodologies that can be

applied to 7-O-Demethyl rapamycin.

Protocol 1: Determination of Aqueous Solubility (Shake-
Flask Method)
This protocol describes the equilibrium solubility determination using the shake-flask method, a

gold standard for solubility measurement.
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Figure 2: Experimental workflow for determining aqueous solubility.

Methodology:

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values relevant to

physiological conditions (e.g., pH 1.2, 4.5, and 6.8).
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Sample Preparation: Add an excess amount of 7-O-Demethyl rapamycin to vials containing

a known volume of each buffer solution. The excess solid ensures that saturation is reached.

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g.,

25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure

equilibrium is reached.

Sample Separation: After equilibration, allow the suspensions to settle. Separate the

undissolved solid from the saturated solution by centrifugation or filtration using a chemically

inert filter (e.g., PTFE).

Quantification: Accurately dilute the clear supernatant or filtrate with a suitable solvent.

Analyze the concentration of dissolved 7-O-Demethyl rapamycin using a validated

analytical method, such as High-Performance Liquid Chromatography with UV detection

(HPLC-UV).[18]

Data Analysis: The concentration of the dissolved compound represents the equilibrium

solubility at that specific pH and temperature.

Protocol 2: Determination of the Partition Coefficient
(LogP) (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology:

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH

7.4) with n-octanol by vigorously mixing them and allowing the phases to separate.

Sample Preparation: Prepare a stock solution of 7-O-Demethyl rapamycin in either the

aqueous or octanol phase.

Partitioning: Add a known volume of the stock solution to a vessel containing a known

volume of the other phase. The volume ratio of octanol to the aqueous phase can be

adjusted based on the expected LogP value.
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Equilibration: Seal the vessel and shake it for a sufficient time (e.g., 1-2 hours) to allow for

the partitioning of the compound between the two phases to reach equilibrium.

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and

aqueous layers.

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration

of 7-O-Demethyl rapamycin in both the aqueous (C_w) and octanol (C_o) phases using a

validated analytical method (e.g., HPLC-UV).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase: P = C_o / C_w. The LogP is the

logarithm (base 10) of the partition coefficient: LogP = log10(P).

Protocol 3: Determination of pKa by Potentiometric
Titration
The pKa is the acid dissociation constant, which is crucial for understanding the ionization state

of a molecule at different pH values.

Methodology:

Sample Preparation: Dissolve an accurately weighed amount of 7-O-Demethyl rapamycin
in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known

concentration. The final concentration should be in the range of 1-10 mM.

Titration Setup: Use a calibrated pH meter with a suitable electrode. Maintain a constant

temperature and inert atmosphere (e.g., by purging with nitrogen) to prevent interference

from atmospheric CO₂.

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a

strong base (e.g., NaOH), depending on the nature of the ionizable group. Record the pH of

the solution after each incremental addition of the titrant.

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.

The pKa can be determined from the midpoint of the buffer region or by calculating the first
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or second derivative of the titration curve to identify the inflection point, which corresponds to

the pKa.

Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and

establish the intrinsic stability of a drug substance.
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Acidic Hydrolysis
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Figure 3: Workflow for forced degradation studies.

Methodology:
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Stress Conditions: Subject solutions of 7-O-Demethyl rapamycin to various stress

conditions, including:

Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at room or elevated

temperatures.

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 60-

80°C).

Photolytic Degradation: Exposing the drug solution to UV and/or visible light.

Time Points: Collect samples at various time points during the stress testing.

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

This method should be capable of separating the intact drug from its degradation products.

Mass spectrometry (LC-MS) can be used to identify the structure of the degradation

products.

Evaluation: Determine the rate of degradation and identify the major degradation pathways.

This information is crucial for developing stable formulations and defining appropriate

storage conditions. Studies on rapamycin have shown it is susceptible to autoxidation, with

the triene moiety being a primary site of oxidation.[12][13][14]

Conclusion
This technical guide provides a foundational understanding of the physicochemical properties

of 7-O-Demethyl rapamycin. While computed data offers valuable initial insights, there is a

clear need for comprehensive experimental studies to accurately determine key parameters

such as aqueous solubility, pKa, and LogP. The provided experimental protocols offer a

roadmap for researchers to generate these critical data. A thorough characterization of its

physicochemical properties will be instrumental in unlocking the full therapeutic potential of 7-
O-Demethyl rapamycin in drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15560750#physicochemical-properties-of-7-o-
demethyl-rapamycin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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